1-Methyl-1H-indole-4-sulfonyl chloride
Description
Significance of Sulfonyl Functional Groups in Modern Organic Synthesis
The sulfonyl group (–SO₂–) is a powerful tool in the arsenal (B13267) of synthetic organic chemists. Its strong electron-withdrawing nature can significantly influence the electronic properties of a molecule, thereby modulating its reactivity and biological activity. Sulfonyl chlorides (–SO₂Cl) are particularly valuable as they are highly reactive electrophiles, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity allows for the facile formation of sulfonamides, sulfonates, and other sulfur-containing functionalities. organic-chemistry.orgrsc.org Sulfonamides, in particular, are a cornerstone of medicinal chemistry, found in a wide array of drugs, including antibacterial agents, diuretics, and anticonvulsants. nih.govcbijournal.com
Overview of Indole (B1671886) Core Reactivity and Functionalization Strategies
The indole nucleus, a bicyclic aromatic heterocycle, possesses a rich and diverse reactivity. The pyrrole (B145914) ring is electron-rich and generally more susceptible to electrophilic attack than the benzene (B151609) ring. The C3 position is the most nucleophilic and is the typical site of electrophilic substitution. However, functionalization at other positions, including the benzene ring (C4–C7), is often crucial for fine-tuning the biological properties of indole derivatives. Achieving regioselective functionalization of the indole core can be challenging and often requires sophisticated synthetic strategies, including the use of directing groups or the manipulation of reaction conditions. rsc.org
Contextualizing 1-Methyl-1H-indole-4-sulfonyl chloride within Indole Derivative Research
This compound emerges as a significant reagent in this context. The presence of the methyl group at the N1 position prevents competing reactions at the indole nitrogen and can influence the electronic properties of the ring system. More importantly, the sulfonyl chloride group at the C4 position provides a reactive handle for the introduction of diverse functionalities onto the benzene portion of the indole core. This strategic placement allows for the synthesis of a range of 4-substituted indole derivatives that might not be readily accessible through other synthetic routes. This compound serves as a key intermediate for the preparation of various sulfonamide derivatives, which is particularly valuable in pharmaceutical research for developing new drug candidates. myskinrecipes.com
Structure
3D Structure
Properties
IUPAC Name |
1-methylindole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-6-5-7-8(11)3-2-4-9(7)14(10,12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWFOJFQXZBLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594538 | |
| Record name | 1-Methyl-1H-indole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-36-8 | |
| Record name | 1-Methyl-1H-indole-4-sulfonyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80594538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-4-sulfonyl chloride | |
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Synthesis and Characterization
While 1-Methyl-1H-indole-4-sulfonyl chloride is commercially available, understanding its synthesis is crucial for its application and potential modification. The preparation would logically involve two key transformations: the N-methylation of an indole (B1671886) precursor and the introduction of the sulfonyl chloride group at the C4 position.
A plausible synthetic route would begin with the N-methylation of indole, which can be achieved using a variety of methylating agents such as methyl iodide in the presence of a base like sodium amide in liquid ammonia. orgsyn.org The subsequent step, the chlorosulfonation of 1-methylindole (B147185), presents a regiochemical challenge. Direct chlorosulfonation of 1-methylindole would likely lead to a mixture of isomers, with substitution at the more activated positions of the indole ring.
A more controlled approach would involve the initial sulfonation of 1-methylindole to produce 1-methyl-1H-indole-4-sulfonic acid, followed by conversion to the sulfonyl chloride. The sulfonation of indoles can be directed to the C4 position under specific conditions. The resulting sulfonic acid can then be treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield the desired this compound. rsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 876316-36-8 | scbt.combiosynth.com |
| Molecular Formula | C₉H₈ClNO₂S | scbt.combiosynth.com |
| Molecular Weight | 229.68 g/mol | scbt.combiosynth.com |
| Physical Form | Solid | sigmaaldrich.com |
| Boiling Point | 95-97 °C | sigmaaldrich.com |
Chemical Reactivity
The chemical reactivity of 1-Methyl-1H-indole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it a versatile precursor for a variety of 4-substituted indole (B1671886) derivatives.
The most prominent reaction is the formation of sulfonamides through the reaction with primary and secondary amines. libretexts.org This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com The resulting 1-methyl-1H-indole-4-sulfonamides are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide moiety in bioactive molecules. nih.govcbijournal.com
Beyond amines, other nucleophiles such as alcohols and phenols can react with this compound to form the corresponding sulfonate esters. Water can hydrolyze the sulfonyl chloride back to the sulfonic acid, necessitating the use of anhydrous reaction conditions for most transformations.
Spectroscopic Properties
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, with their chemical shifts and coupling patterns being indicative of the 4-substitution pattern. The N-methyl group would appear as a singlet, typically in the range of 3.5-4.0 ppm.
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information on the number and chemical environment of the carbon atoms. The carbon atom attached to the sulfonyl chloride group (C4) would be expected to appear at a downfield chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1375–1445 cm⁻¹ and 1180–1190 cm⁻¹, respectively.
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 228.99643 Da. uni.lu The fragmentation pattern would likely involve the loss of the SO₂Cl group or cleavage of the indole ring.
Table 2: Predicted Mass Spectrometry Data for 1-Methyl-1H-indole-4-sulfonyl chloride
| Adduct | m/z |
| [M+H]⁺ | 230.00371 |
| [M+Na]⁺ | 251.98565 |
| [M-H]⁻ | 227.98915 |
| [M+NH₄]⁺ | 247.03025 |
| [M+K]⁺ | 267.95959 |
| (Data sourced from PubChemLite) uni.lu |
Applications in Scientific Research
The primary application of 1-Methyl-1H-indole-4-sulfonyl chloride in scientific research lies in its role as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry.
Its ability to readily form sulfonamides makes it a valuable tool for the synthesis of libraries of indole-based compounds for biological screening. myskinrecipes.com The indole-4-sulfonamide scaffold is of interest for the development of new therapeutic agents targeting a range of diseases. While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its utility is evident in the broader context of indole-based drug discovery. The functionalization at the C4 position allows for the exploration of structure-activity relationships in a region of the indole (B1671886) nucleus that is less commonly modified.
Furthermore, this compound finds application in the synthesis of agrochemicals and specialty chemicals, where the unique properties imparted by the 1-methyl-1H-indole-4-sulfonyl moiety can be exploited. myskinrecipes.com
Conclusion
Direct Sulfonylation Approaches to Indole Systems
Direct C-H sulfonylation of the indole ring is the most straightforward strategy for the synthesis of indole sulfonyl derivatives. This approach circumvents the need for pre-functionalized starting materials, thereby offering a more atom-economical route. Methodologies under this category can be broadly classified into electrophilic substitutions and transition metal-catalyzed reactions.
Electrophilic Chlorosulfonation Techniques
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the context of indoles, the electron-rich nature of the heterocyclic ring makes it susceptible to electrophilic attack. The direct introduction of a sulfonyl chloride group can be achieved using chlorosulfonic acid (ClSO3H). researchgate.netyoutube.com This reagent serves as a potent source of the electrophilic species.
For indole itself, electrophilic substitution predominantly occurs at the C3 position due to the high electron density at this site. youtube.com However, when the C3 position is blocked, or under specific reaction conditions that modulate the electronic properties of the indole ring, substitution at other positions, including the benzene (B151609) portion of the bicyclic system, can be achieved. In the case of 1-methylindole (B147185), while the C3 position remains the most nucleophilic, careful control of reaction conditions can, in principle, lead to substitution at the C4 position. A general representation of electrophilic sulfonation is the reaction of an aromatic compound with sulfur trioxide in the presence of a strong acid like sulfuric acid. acs.org The reaction of anilines with chlorosulfonic acid, sometimes in the presence of a chlorinating agent like thionyl chloride, has been used to prepare aminosulfonyl chlorides. researchgate.net
While a specific, detailed protocol for the direct C4-chlorosulfonation of 1-methylindole to yield this compound is not extensively documented in readily available literature, the general principle involves the reaction of 1-methylindole with an excess of chlorosulfonic acid, potentially at controlled temperatures to influence regioselectivity. The inherent challenge lies in overcoming the kinetic preference for C3 and C2 substitution.
Transition Metal-Catalyzed Sulfonylation Reactions
To overcome the regioselectivity challenges associated with classical electrophilic substitution, transition metal catalysis has emerged as a powerful tool for the directed C-H functionalization of indoles. nih.govjustia.com These methods often employ a directing group to guide the metal catalyst to a specific C-H bond, enabling functionalization at positions that are otherwise difficult to access, such as C4.
Indium tribromide (InBr3) has been recognized as a versatile Lewis acid catalyst for various organic transformations, including the sulfonylation of indoles. researchgate.net Research has demonstrated that indoles can react smoothly with sulfonyl chlorides in the presence of a catalytic amount of indium tribromide at ambient temperature. researchgate.net This method typically affords 3-arylsulfonyl indole derivatives in high yields with high regioselectivity. researchgate.net
The reaction is believed to proceed through the activation of the sulfonyl chloride by the indium catalyst, enhancing its electrophilicity. The indole then attacks the activated sulfonyl species. While this method has been predominantly applied for C3-sulfonylation, the use of substituted indoles or modified reaction conditions could potentially alter the regiochemical outcome. For instance, if the C3 position is blocked, the reaction may be directed to other positions.
Table 1: Indium Tribromide-Catalyzed Sulfonylation of Indoles
| Indole Derivative | Sulfonyl Chloride | Product | Yield (%) | Reference |
| Indole | p-Toluenesulfonyl chloride | 3-(p-Tolylsulfonyl)-1H-indole | 92 | researchgate.net |
| 2-Methylindole | p-Toluenesulfonyl chloride | 2-Methyl-3-(p-tolylsulfonyl)-1H-indole | 94 | researchgate.net |
| 5-Methoxyindole | p-Toluenesulfonyl chloride | 5-Methoxy-3-(p-tolylsulfonyl)-1H-indole | 90 | researchgate.net |
This table presents examples of InBr3-catalyzed C3-sulfonylation of various indoles.
Copper catalysts, particularly copper(I) iodide (CuI), have proven effective in mediating the sulfonylation of indoles. These reactions often proceed under mild conditions and exhibit good functional group tolerance. nih.gov Copper-catalyzed methods have been developed for the sulfenylation of indoles with sodium sulfinates, affording 3-sulfenylindoles. nih.gov For instance, the reaction of N-methylindole with sodium benzenesulfinate (B1229208) in the presence of a copper catalyst can yield the corresponding 3-sulfenylated product. nih.gov
While the direct C4-sulfonylation of 1-methylindole using copper iodide catalysis to form the sulfonyl chloride is not explicitly detailed, related copper-catalyzed reactions highlight the potential of this metal in C-S bond formation involving indoles. The mechanism is thought to involve the formation of a copper-thiolate intermediate, which then undergoes reductive elimination.
Table 2: Copper-Catalyzed Sulfenylation of Indoles
| Indole Derivative | Sulfenylating Agent | Catalyst | Product | Yield (%) | Reference |
| Indole | Sodium benzenesulfinate | CuBr2 | 3-(Phenylthio)-1H-indole | 75 | nih.gov |
| N-Methylindole | Sodium benzenesulfinate | CuBr2 | 1-Methyl-3-(phenylthio)-1H-indole | 87 | nih.gov |
| 5-Bromoindole | Sodium benzenesulfinate | CuBr2 | 5-Bromo-3-(phenylthio)-1H-indole | 78 | nih.gov |
This table showcases examples of copper-catalyzed C3-sulfenylation of various indoles.
Halogen-Mediated Sulfonylation Protocols
Halogen-based reagents, particularly those involving iodine, have been successfully employed to mediate the sulfonylation of indoles. These methods often proceed via a radical mechanism and can offer alternative regioselectivity compared to traditional electrophilic or metal-catalyzed approaches.
A notable green chemistry approach involves the use of iodophor in combination with hydrogen peroxide (H2O2) to mediate the 2-sulfonylation of indoles in an aqueous phase. nih.gov This method is fast, efficient, and utilizes readily available and environmentally benign reagents. nih.gov Iodophor, a complex of iodine and a solubilizing agent, serves as a green catalyst. nih.gov The reaction typically employs sulfonyl hydrazides as the sulfonyl source. nih.gov
The proposed mechanism involves the in-situ generation of molecular iodine from the iodophor, which then reacts with the indole to form a 2,3-diiodoindoline intermediate. Concurrently, the sulfonyl hydrazide is activated by iodine to produce a sulfonyl radical. The reaction of this radical with the diiodoindoline intermediate leads to the formation of the 2-sulfonylated product. nih.gov This method has also been successfully applied to N-methylpyrrole. nih.gov While this specific protocol is selective for the C2 position, it demonstrates the utility of halogen-mediated radical processes for the sulfonylation of heterocyclic systems. nih.govnih.gov
Table 3: Iodophor/H2O2-Mediated 2-Sulfonylation of Indoles
| Indole Derivative | Sulfonyl Hydrazide | Product | Yield (%) | Reference |
| Indole | Benzenesulfonyl hydrazide | 2-(Phenylsulfonyl)-1H-indole | 75 | nih.gov |
| 5-Bromoindole | p-Toluenesulfonyl hydrazide | 5-Bromo-2-(p-tolylsulfonyl)-1H-indole | 65 | nih.gov |
| N-Methylpyrrole | p-Toluenesulfonyl hydrazide | 1-Methyl-2-(p-tolylsulfonyl)-1H-pyrrole | 58 | nih.gov |
This table provides examples of the C2-sulfonylation of indoles and N-methylpyrrole using an iodophor/H2O2 system.
An exploration of the synthetic strategies for this compound and its structural analogs reveals a variety of sophisticated chemical methodologies. These approaches range from direct modifications of the indole scaffold to the intricate derivatization of precursors, highlighting the adaptability of synthetic chemistry in accessing these valuable compounds.
Theoretical and Computational Studies of 1 Methyl 1h Indole 4 Sulfonyl Chloride
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 1-Methyl-1H-indole-4-sulfonyl chloride. DFT calculations can elucidate key structural and electronic features.
Key parameters derived from DFT calculations include:
Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. For related sulfonamides, HOMO-LUMO analysis has been used to demonstrate charge transfer within the molecule. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net This is invaluable for predicting sites of interaction with other molecules.
Table 1: Representative DFT-Calculated Properties for Indole (B1671886) Sulfonyl Analogs Note: This table is illustrative, based on findings for related indole sulfonyl compounds, as specific data for this compound is not published.
| Calculated Property | Significance | Typical Findings for Analogs |
|---|---|---|
| S-N Rotational Barrier | Indicates conformational flexibility. | 2.5–5.5 kcal/mol biosynth.commdpi.com |
| HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. | Charge transfer character identified nih.gov |
| MEP Surface | Predicts sites for non-covalent interactions. | Negative potential often localized on sulfonyl oxygens and indole nitrogen nih.gov |
Prediction of Spectroscopic Data
Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict spectroscopic properties, which can aid in the characterization of new compounds.
UV-Vis Spectra: TD-DFT can calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. Computational studies on indole have shown that while implicit solvent models can overestimate energies, explicit models with a sufficient number of solvent molecules can accurately represent the photophysics of the system. mdpi.com
Vibrational Spectra (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule. These computed frequencies, when scaled appropriately, can be compared with experimental IR and Raman spectra to help assign specific peaks to the corresponding molecular vibrations, such as the characteristic S=O stretches of the sulfonyl group or C-H bending modes of the indole ring. nih.gov
Molecular Modeling and Docking Studies for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). scbt.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
While docking studies specifically for this compound are not documented, numerous studies on related indole sulfonamides demonstrate the power of this approach. For example, docking studies on sulfonamide-based indoles as aromatase inhibitors revealed that these compounds could occupy the same binding site as the natural substrate, suggesting a competitive mode of inhibition. researchgate.net Similarly, indole-based diaza-sulfonamides have been docked against the JAK-3 protein, a target in oral cancer, showing favorable binding affinities. scbt.com
The process typically involves:
Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein target (from databases like the Protein Data Bank) and the ligand. The ligand's structure is often optimized using methods like DFT.
Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the receptor in multiple conformations.
Scoring and Analysis: The different poses are scored based on a function that estimates the binding free energy. The pose with the lowest energy is considered the most likely binding mode.
Table 2: Illustrative Docking Results for Indole Sulfonamide Analogs Against Various Protein Targets Note: This table presents example data from studies on related compounds to illustrate the application of molecular docking.
| Compound Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indole Sulfonamides | Aromatase | Not specified, but showed competitive binding | MET374, ASP309 researchgate.net |
| Indole-based Diaza-sulfonamides | JAK-3 Protein | -8.8 to -9.7 scbt.com | Not specified |
| Indolemethanes | Androgen Receptor (5T8E) | Up to -10.1 | Not specified mdpi.com |
For this compound, docking studies could predict its potential to bind to various enzymes or receptors, with the sulfonyl group likely acting as a hydrogen bond acceptor.
Structure-Activity Relationship (SAR) Analysis through Computational Methods
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds.
QSAR studies on indole sulfonamide derivatives have successfully identified key molecular descriptors that influence their biological activity. researchgate.netacs.org These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment)
Steric: (e.g., molecular volume, surface area)
Hydrophobic: (e.g., LogP)
Topological: (e.g., connectivity indices)
In a study on indole sulfonamides as aromatase inhibitors, a QSAR model revealed that an electronegativity descriptor (MATS6e) was crucial for inhibitory activity. researchgate.net This highlights how specific electronic properties, which can be calculated computationally, directly correlate with biological function. For this compound, developing a QSAR model would require a dataset of related analogs with measured biological activity against a specific target. The model could then predict its potential activity and guide the synthesis of more potent derivatives by modifying its structure to optimize key descriptors.
Predictive Modeling for Reaction Pathways and Regioselectivity
Computational chemistry can also be used to predict the most likely pathways for chemical reactions, including transition states and reaction energies. This is particularly useful for understanding reaction mechanisms and predicting regioselectivity, which is the preference for reaction at one position over another.
The sulfonyl chloride group is a highly reactive electrophile. In reactions with nucleophiles, understanding the regioselectivity of substitution on the indole ring is critical. Indoles typically undergo electrophilic substitution at the C3 position. However, the presence of the N-methyl and C4-sulfonyl chloride groups in this compound complicates this picture.
Computational modeling could be used to:
Calculate Activation Barriers: By modeling the transition states for nucleophilic attack at different positions of the indole ring, the activation energy for each pathway can be calculated. The pathway with the lowest activation energy is the most likely to occur.
Analyze Reaction Mechanisms: For complex reactions, such as the Fischer indole synthesis or palladium-catalyzed cross-couplings, computational studies can help elucidate the step-by-step mechanism. For example, DFT calculations can validate proposed intermediates and transition states in a catalytic cycle.
While no specific reaction pathway modeling has been published for this compound, the methodologies are well-established and could provide significant insight into its chemical behavior and synthetic utility.
Patent Landscape and Future Research Directions
Analysis of Existing Patent Literature Pertaining to Indole (B1671886) Sulfonyl Chlorides and their Applications
The patent literature for indole sulfonyl chlorides and their derivatives reveals a consistent demand for these compounds as key intermediates, primarily in the pharmaceutical and agricultural sectors. The core value lies in the ability of the sulfonyl chloride group to react with amines to form stable sulfonamide linkages, a common motif in biologically active molecules.
Patents frequently describe the synthesis and application of various indole sulfonamide derivatives. For instance, European patent EP0070698B1 discloses the use of indole-3-sulfonyl chloride derivatives in the preparation of N-(heterocyclicaminocarbonyl)indole sulfonamides, which have demonstrated utility as herbicidal agents. google.com This highlights the early recognition of this class of compounds in agrochemical applications.
In the pharmaceutical realm, the applications are more extensive. Indole sulfonamides are central to the development of novel therapeutics. Patent WO2017011408A1 describes indoline (B122111) and tetrahydroquinoline sulfonyl compounds, derived from their respective sulfonyl chlorides, as inhibitors of bacterial metallo-β-lactamases, pointing to their potential in combating antibiotic resistance. google.com A more recent patent application, US20230278983A1, details the use of indole derivatives, formed via the reaction of an amine with a sulfonyl chloride, as inhibitors of the protein kinase CK2 for cancer treatment. google.com The hedgehog (Hh) signaling pathway, implicated in several cancers, is another target; a novel indole derivative containing a benzylsulfonyl group has been shown to suppress this pathway and overcome drug resistance. nih.gov
General processes for the preparation of aromatic and heteroaromatic sulfonyl chlorides are also a subject of patent literature, underscoring their industrial importance. googleapis.comjustia.com These patents often emphasize the role of these compounds as versatile intermediates for a wide range of functional materials and bioactive molecules. googleapis.com The synthesis of specific isomers, such as indole-6-sulfonyl chloride, for incorporation into sulfonylureas has also been patented, demonstrating the chemical diversity being explored. googleapis.com
| Patent/Application No. | Focus Area | Key Application/Methodology | Relevance to Indole Sulfonyl Chlorides |
|---|---|---|---|
| EP0070698B1 | Agrochemicals | Use of N-(heterocyclicaminocarbonyl)indole sulfonamides as herbicides. google.com | Demonstrates the utility of the indole sulfonamide scaffold in agriculture. google.com |
| WO2017011408A1 | Pharmaceuticals (Antibacterial) | Indoline/tetrahydroquinoline sulfonyl compounds as inhibitors of bacterial metallo-β-lactamases. google.com | Highlights the potential for developing new antibacterial agents. google.com |
| US20230278983A1 | Pharmaceuticals (Anticancer) | Indole derivatives as inhibitors of protein kinase CK2 for cancer therapy. google.com | Shows application in oncology by forming sulfonamide linkage. google.com |
| EP 3888749 A1 | Pharmaceuticals | Synthesis of indole-6-sulfonyl chloride for use in sulfonylurea compounds. googleapis.com | Indicates the value of specific isomers in drug design. googleapis.com |
| EP 0770599 B1 | Chemical Synthesis | A general process for preparing aromatic/heteroaromatic sulfonyl halides. googleapis.com | Establishes the industrial importance as intermediates for drugs and agrochemicals. googleapis.com |
Emerging Synthetic Strategies for Indole Sulfonyl Compounds
The synthesis of indole derivatives is a mature field, yet innovation continues, with a focus on efficiency, selectivity, and environmental sustainability. tandfonline.comresearchgate.netresearchgate.net Modern strategies are moving beyond classical methods to incorporate novel catalytic systems and reaction conditions.
Recent advances include the development of greener synthetic routes, such as microwave-assisted reactions, which can significantly reduce reaction times and improve yields for compounds like indole-3-sulfonamides. tandfonline.com The use of arylsulfonyl chlorides as a sulfur source in transition-metal-catalyzed reactions represents a direct approach to C-H functionalization, enabling the formation of C-S bonds on the indole nucleus. researchgate.net
A particularly novel and powerful strategy is the use of copper catalysis in multi-component reactions. A recently developed method allows for the regioselective 1,4-sulfonylindolylation of 1,3-dienes using a sulfonyl chloride and an indole. acs.org This approach provides a mild and efficient pathway to allylsulfone-containing indole derivatives, which are complex and valuable synthetic targets. acs.org
Furthermore, electrochemical methods are gaining prominence. A direct electrochemical sulfonylation has been developed that couples indoles, inorganic sulfites (as the SO2 source), and alcohols to efficiently prepare indoyl sulfonate esters in an undivided electrolysis cell under mild conditions. nih.gov This method represents a significant step forward in sustainable chemistry for this class of compounds. nih.gov
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the synthesis of indole sulfonamides. tandfonline.com | Rapid, efficient, and environmentally friendly. tandfonline.com | tandfonline.com |
| Copper-Catalyzed Multi-component Reaction | Regioselective 1,4-sulfonylindolylation of 1,3-dienes with sulfonyl chlorides and indoles. acs.org | High chemo- and regioselectivity, mild conditions, access to complex allylsulfones. acs.org | acs.org |
| Electrochemical Sulfonylation | Direct synthesis of indole sulfonic esters from indoles, inorganic sulfites, and alcohols via electrolysis. nih.gov | Uses cost-effective reagents, mild conditions, and enables paired electrosynthesis. nih.gov | nih.gov |
| Direct C-H Sulfenylation | Iodine-mediated or metal-catalyzed direct oxidative sulfenylation of indoles using sulfonyl chlorides as the sulfur source. researchgate.net | High atom economy, broad functional group tolerance. researchgate.net | researchgate.net |
Unexplored Reactivity Profiles of 1-Methyl-1H-indole-4-sulfonyl chloride in Organic Transformations
While the primary role of this compound is as a precursor to sulfonamides, its full reactive potential remains largely untapped. Sulfonyl chlorides are versatile reagents capable of participating in a range of transformations beyond simple nucleophilic substitution. magtech.com.cn
One area ripe for exploration is its participation in radical reactions. The copper-catalyzed 1,4-sulfonylindolylation of dienes proceeds via a sulfonyl radical intermediate, suggesting that this compound could be a valuable source for indole-4-sulfonyl radicals. acs.org The reactivity of this specific radical with various unsaturated systems, such as alkenes and alkynes, in addition or cyclization reactions is an area that warrants investigation. magtech.com.cnresearchgate.net
The reaction of sulfonyl chlorides with imines is another domain with potential for novel discoveries. Alkanesulfonyl chlorides are known to react with cyclic imines to form reactive N-sulfonyl iminium ions, which can then be trapped by nucleophiles. researchgate.net Applying this chemistry to this compound could provide access to new heterocyclic systems incorporating the indole-4-sulfonamide moiety.
Furthermore, the participation of sulfonyl chlorides in [2+2] cycloadditions and as precursors for sulfene (B1252967) intermediates opens up additional avenues for constructing unique molecular architectures. magtech.com.cn The specific electronic properties conferred by the N-methylated indole ring at the 4-position could lead to unique reactivity in these transformations compared to simpler aryl or alkyl sulfonyl chlorides.
Potential Novel Applications in Advanced Chemical Synthesis and Drug Discovery
The structural features of this compound make it a highly attractive building block for future applications, particularly in medicinal chemistry. The indole sulfonamide scaffold is a "privileged structure" repeatedly found in potent, biologically active compounds. nih.govmdpi.commdpi.com
Anticancer Drug Development: A major area of potential is in the synthesis of novel anticancer agents. Indole-sulfonamide hybrids have shown activity as inhibitors of crucial cancer-related targets, including tubulin, protein kinases (such as MAPK1 and CK2), and carbonic anhydrases. google.commagtech.com.cnnih.govmdpi.com The specific substitution pattern of this compound offers a unique vector for structural modification to optimize potency and selectivity against these targets. There is also significant potential in developing inhibitors for pathways associated with drug resistance, such as the Hedgehog signaling pathway. nih.gov
Infectious Disease Therapeutics: The discovery of indole sulfonamides as inhibitors of bacterial enzymes and their activity against Plasmodium falciparum (the parasite responsible for malaria) suggests a promising future in the fight against infectious diseases. google.comnih.gov this compound can serve as a starting point for generating libraries of new compounds to be screened for antibacterial and antimalarial properties. nih.gov
Advanced Synthesis: In synthetic chemistry, the unique reactivity of this compound can be harnessed to create complex molecular scaffolds. For example, its use in multi-component reactions, as demonstrated with other sulfonyl chlorides, can facilitate the rapid assembly of diverse and structurally rich molecules containing an allylsulfone unit, which are themselves valuable for further functionalization. acs.org This enables the exploration of new chemical space and the construction of novel compound libraries for high-throughput screening.
Q & A
Q. What are the established synthetic routes for 1-methyl-1H-indole-4-sulfonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of 1-methylindole using chlorosulfonic acid under controlled conditions. Key parameters include:
- Temperature : Maintained between 0–5°C to minimize side reactions like hydrolysis or over-sulfonation .
- Atmosphere : Conducted under inert gas (e.g., nitrogen) to prevent moisture-induced degradation .
- Purification : Recrystallization from non-polar solvents (e.g., hexane) yields high-purity product, as evidenced by melting point consistency (94–98°C) .
Optimization : Adjust stoichiometry of chlorosulfonic acid and monitor reaction progress via TLC or HPLC to maximize yield (>85% reported in industrial-scale analogs) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., sulfonyl chloride group at C4 via downfield shifts of adjacent protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (229.68 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolves structural details (e.g., bond angles, planarity of the indole ring), as demonstrated in related sulfonylated indole derivatives .
Q. What are the primary reactivity pathways of this compound in organic synthesis?
- Nucleophilic Substitution : Reacts with amines to form sulfonamides, a key step in drug candidate synthesis (e.g., protease inhibitors) .
- Hydrolysis Sensitivity : Rapid degradation in aqueous media necessitates anhydrous conditions during reactions .
- Cross-Coupling Potential : Limited utility in Pd-catalyzed couplings due to sulfonyl chloride’s electron-withdrawing effects, though Suzuki-Miyaura reactions are feasible with boronic acid derivatives .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions?
- Thermal Stability : Decomposes above 100°C, forming indole and sulfur dioxide .
- Moisture Sensitivity : Accelerated hydrolysis in humid environments (t <24 hours at 40% RH); store desiccated at –20°C .
- Light Sensitivity : No significant photodegradation observed under UV-Vis exposure (λ >300 nm) .
Q. What computational methods are employed to predict the reactivity of this sulfonyl chloride?
- DFT Calculations : Model transition states for sulfonamide formation, highlighting nucleophilic attack at the sulfur center .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF), predicting reaction rates correlated with experimental data .
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies often arise from:
- Impurity Profiles : Byproducts (e.g., disulfonates) may skew yields; use LC-MS to identify and quantify impurities .
- Catalyst Effects : Trace metal catalysts (e.g., FeCl) in chlorosulfonic acid may alter reaction pathways; pre-purify reagents .
Q. What crystallographic insights inform the design of derivatives?
- Packing Analysis : Crystal structures reveal π-π stacking between indole rings, guiding modifications to enhance solubility (e.g., introducing methyl groups) .
- Hydrogen Bonding : Sulfonyl oxygen atoms act as acceptors, critical for co-crystal engineering with APIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
